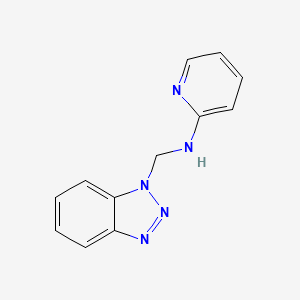

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-2-6-11-10(5-1)15-16-17(11)9-14-12-7-3-4-8-13-12/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWGESQZWEGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259127 | |

| Record name | N-2-Pyridinyl-1H-benzotriazole-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111098-20-5 | |

| Record name | N-2-Pyridinyl-1H-benzotriazole-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111098-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridinyl-1H-benzotriazole-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine typically involves the reaction of benzotriazole with a suitable pyridine derivative. One common method involves the use of a base such as sodium hydride to deprotonate the benzotriazole, followed by the addition of a pyridine derivative with a leaving group (e.g., a halide). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole or pyridine moieties can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The benzotriazole moiety can form coordination complexes with metal ions, while the pyridine ring can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(1H-Benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f)

- Structure : Contains benzotriazole and benzimidazole groups linked via methylene.

- Synthesis : Synthesized via nucleophilic substitution with benzotriazole (BtH) under conditions dependent on nucleophile size; yields are moderate compared to smaller nucleophiles .

- Key Differences :

- The pyridin-2-amine group in the target compound replaces benzimidazole in 8f, altering electronic properties.

- Pyridine’s lower basicity (pKa ~1.7) compared to benzimidazole (pKa ~5.5) may influence solubility and reactivity in acidic conditions.

N-[4-({3-[2-(Methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine ()

- Structure : Combines benzimidazole, pyrimidine, and pyridine moieties.

- Molecular Weight : 527.5 g/mol vs. estimated ~267.3 g/mol for the target compound (based on C12H11N5).

- Key Differences :

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

- Structure : A flexible secondary amine with a piperazine ring.

- Piperazine’s high basicity (pKa ~9.5) contrasts with pyridine’s weak basicity, affecting pharmacokinetic properties in drug design .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects, supported by various studies and data.

Synthesis and Structural Characteristics

The compound this compound is synthesized through the reaction of benzotriazole derivatives with pyridine amines. The synthesis typically involves the use of solvents such as methanol and reagents like ZnSO4 and KSCN to facilitate the formation of the desired compound. The structural characterization can be performed using techniques like X-ray crystallography, which reveals the coordination behavior of the compound with metal ions.

Antimicrobial Properties

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies indicate that compounds containing the benzotriazole moiety can inhibit various bacterial strains and fungal species. The mechanism often involves interference with cellular processes such as DNA replication and cell wall synthesis.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 17h | Staphylococcus aureus | 8 | |

| 22b | Candida albicans | 12.5 | |

| 20 | Trypanosoma cruzi | 50 |

Antiviral Activity

Benzotriazole derivatives have also been explored for their antiviral properties. They have shown potential as inhibitors against viruses such as HIV and other pathogens. The biological assays often employ ELISA-based methods to assess the inhibitory effects on viral replication.

Cytotoxic Effects

Several studies have evaluated the cytotoxicity of this compound against cancer cell lines. The compound has been tested against various human cancer cell lines including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells.

Table 2: Cytotoxicity of this compound

Case Studies

A notable study investigated the interaction of benzotriazole derivatives with amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease. The compounds demonstrated significant inhibition of the Aβ-binding alcohol dehydrogenase (ABAD) interaction, suggesting potential therapeutic applications in neurodegenerative diseases.

Another case involved testing the efficacy of benzotriazole derivatives against protozoan parasites like Trypanosoma cruzi. The results indicated that certain derivatives exhibited dose-dependent growth inhibition, highlighting their potential in treating parasitic infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. Catalysts like palladium or copper are often employed under inert atmospheres, with solvents such as DMF or toluene. Temperature control (e.g., 60–100°C) and reaction time optimization are critical to minimize side products. For example, benzotriazole derivatives often require stepwise purification via column chromatography to isolate the target compound .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for verifying functional groups and connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight. For resolving ambiguities in stereochemistry or bond angles, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated in crystallographic studies of similar pyridine-benzotriazole hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis of benzotriazole-containing compounds?

- Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) can be minimized by:

- Using anhydrous solvents and inert gas purging to prevent moisture/oxygen interference.

- Employing stoichiometric control of reagents (e.g., limiting excess benzotriazole).

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Computational tools (e.g., DFT calculations) can predict reactive intermediates and guide solvent/catalyst selection .

Q. How can X-ray crystallography and computational methods resolve ambiguities in molecular structure?

- Methodological Answer : SCXRD provides precise bond lengths and angles, while density functional theory (DFT) simulations validate electronic properties and conformational stability. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, and discrepancies between experimental and computational results can highlight errors in structural assignments .

Q. What strategies are recommended for analyzing contradictory biological assay results for benzotriazole derivatives?

- Methodological Answer : Conflicting data (e.g., variable antimicrobial efficacy) may arise from assay conditions (pH, cell line variability) or compound stability. Approaches include:

- Replicating assays under standardized conditions (e.g., CLSI guidelines).

- Performing stability studies (e.g., HPLC monitoring of degradation).

- Using isothermal titration calorimetry (ITC) to quantify target-binding affinities .

Q. How can the benzotriazole moiety’s role in biological activity be experimentally validated?

- Methodological Answer : Structure-activity relationship (SAR) studies are key:

- Synthesize analogs lacking the benzotriazole group and compare bioactivity.

- Use fluorescence quenching assays to study interactions with proteins/DNA.

- Molecular docking simulations (e.g., AutoDock) can predict binding modes to enzymes like cytochrome P450 or bacterial topoisomerases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.